Cas no 2411239-58-0 (1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine)
![1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine structure](https://ja.kuujia.com/scimg/cas/2411239-58-0x500.png)
1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine 化学的及び物理的性質
名前と識別子
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- 2411239-58-0
- Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone
- 1-(oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine
- EN300-7560795
- Z3687607925
- 1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine
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- インチ: 1S/C15H16F3NO2/c16-15(17,18)11-5-3-4-10(8-11)12-6-1-2-7-19(12)14(20)13-9-21-13/h3-5,8,12-13H,1-2,6-7,9H2
- InChIKey: TYDQNFKSEZMYAQ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1CCCCN1C(C1CO1)=O)(F)F
計算された属性
- 精确分子量: 299.11331324g/mol
- 同位素质量: 299.11331324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 399
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 32.8Ų
1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7560795-1.0g |
1-(oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine |
2411239-58-0 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine 関連文献
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1. Back matter
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidineに関する追加情報
Comprehensive Overview of 1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine (CAS No. 2411239-58-0)
1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine (CAS No. 2411239-58-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a piperidine ring with an oxirane (epoxide) moiety and a trifluoromethylphenyl group, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold, given the prevalence of piperidine derivatives in FDA-approved drugs.
The oxirane-2-carbonyl group in this compound introduces reactivity that is valuable for click chemistry and covalent binding strategies, which are trending topics in modern medicinal chemistry. With the growing demand for trifluoromethylated compounds—known for their metabolic stability and lipophilicity—this molecule aligns with current industry priorities. Its CAS No. 2411239-58-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening and fragment-based drug design.
From a synthetic perspective, 1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine exemplifies innovations in green chemistry. Researchers are exploring catalytic methods to optimize its production, minimizing waste and energy consumption—a response to the global push for sustainable synthesis. The compound’s chiral center also makes it a candidate for asymmetric catalysis, a hot topic in academic and industrial circles.
In agrochemical applications, the trifluoromethylphenyl moiety is associated with enhanced pesticidal activity, aligning with searches for next-generation crop protection agents. Meanwhile, its piperidine-oxirane hybrid structure sparks interest in polymeric materials, where epoxide groups are pivotal for crosslinking reactions. This dual applicability in life sciences and material engineering underscores its interdisciplinary value.
Analytical challenges surrounding CAS No. 2411239-58-0, such as stereochemical purity assessment, are frequently discussed in forums. Advanced techniques like HPLC-MS and NMR spectroscopy are employed to address these, reflecting the compound’s complexity. As AI-driven molecular property prediction tools gain traction, this molecule serves as a test case for computational modeling accuracy.
In summary, 1-(Oxirane-2-carbonyl)-2-[3-(trifluoromethyl)phenyl]piperidine represents a convergence of cutting-edge trends: covalent inhibitors, sustainable chemistry, and multi-target drug discovery. Its CAS No. 2411239-58-0 will likely remain a focal point as these fields evolve, driven by both academic curiosity and industrial necessity.
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